molecular formula C20H24N4O4S B2585996 N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 899955-30-7

N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2585996
CAS RN: 899955-30-7
M. Wt: 416.5
InChI Key: BFADLCUPCWZVMJ-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, also known as AMOT-1305, is a small molecule inhibitor that has been developed for its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and it is currently being investigated for its therapeutic potential in several types of cancer.

Scientific Research Applications

Antifungal Applications

Compounds similar to N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide have been identified as potent antifungal agents. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have shown fungicidal activity against Candida and Aspergillus species. Further optimization of this series led to compounds with broad antifungal activity against various fungi species, such as molds and dermatophytes, and demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

Antimicrobial Properties

Several derivatives of this compound class have been synthesized and tested for antimicrobial activity. A study on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed their effectiveness against various microbial species, indicating their potential for further biological screening and application trials (Gul et al., 2017).

Potential in Treating Migraine

(S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, a closely related compound, was synthesized as an orally bioavailable KCNQ2 potassium channel opener. In a rat model of migraine, this compound showed significant oral activity in reducing cortical spreading depressions induced by potassium chloride, suggesting its potential in migraine treatment (Wu et al., 2003).

Applications in Sleep Modulation

Another derivative, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, was found to be a selective σ1 receptor ligand with an antinociceptive effect, suggesting its potential in treating inflammatory pain. The study highlighted its role in sleep modulation and potential in treating sleep disorders (Navarrete-Vázquez et al., 2016).

Anticancer Potential

A study on the synthesis, characterization, and biological evaluation of a new quinazolinone-based derivative revealed its potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This indicates the compound's potential as an effective anti-cancer agent, highlighting its relevance in cancer research (Riadi et al., 2021).

properties

IUPAC Name

N'-(3-acetamidophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-14(25)22-15-4-2-5-16(12-15)23-20(27)19(26)21-13-17(18-6-3-11-29-18)24-7-9-28-10-8-24/h2-6,11-12,17H,7-10,13H2,1H3,(H,21,26)(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFADLCUPCWZVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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